molecular formula C24H24N2O4 B082712 Diethyl 2,5-dianilinoterephthalate CAS No. 14297-59-7

Diethyl 2,5-dianilinoterephthalate

Cat. No.: B082712
CAS No.: 14297-59-7
M. Wt: 404.5 g/mol
InChI Key: FVXKBIAYJSJUBJ-UHFFFAOYSA-N
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Description

Diethyl 2,5-dianilinoterephthalate (molecular formula: C₁₂H₁₆N₂O₄) is an organic compound characterized by a terephthalate backbone substituted with two anilino groups at the 2 and 5 positions, esterified with ethyl groups. The compound’s structural data file (SDF/MOL File) enables precise 3D visualization and computational analysis, critical for understanding its stereoelectronic properties .

Properties

CAS No.

14297-59-7

Molecular Formula

C24H24N2O4

Molecular Weight

404.5 g/mol

IUPAC Name

diethyl 2,5-dianilinobenzene-1,4-dicarboxylate

InChI

InChI=1S/C24H24N2O4/c1-3-29-23(27)19-15-22(26-18-13-9-6-10-14-18)20(24(28)30-4-2)16-21(19)25-17-11-7-5-8-12-17/h5-16,25-26H,3-4H2,1-2H3

InChI Key

FVXKBIAYJSJUBJ-UHFFFAOYSA-N

SMILES

CCOC(=O)C1=CC(=C(C=C1NC2=CC=CC=C2)C(=O)OCC)NC3=CC=CC=C3

Canonical SMILES

CCOC(=O)C1=CC(=C(C=C1NC2=CC=CC=C2)C(=O)OCC)NC3=CC=CC=C3

Other CAS No.

14297-59-7

Origin of Product

United States

Scientific Research Applications

Polymer Chemistry

Diethyl 2,5-dianilinoterephthalate is primarily utilized in the synthesis of high-performance polymers. Its structure allows for the formation of polyesters with enhanced thermal stability and mechanical properties.

  • Polymer Synthesis : The compound serves as a monomer in the production of poly(ester amide) materials. These polymers exhibit improved tensile strength and elasticity compared to traditional polyesters, making them suitable for applications in automotive and aerospace industries.
  • Thermal Stability : Research indicates that polymers derived from this compound demonstrate superior thermal stability. This property is crucial for applications that require materials to withstand high temperatures without degrading .

Biomedical Applications

The compound has shown promise in various biomedical applications, particularly in drug delivery systems and as a component in biomaterials.

  • Drug Delivery Systems : this compound can be integrated into polymeric matrices designed for controlled release of therapeutic agents. Its biocompatibility makes it an ideal candidate for use in medical devices and drug delivery systems .
  • Antimicrobial Properties : Studies have demonstrated that derivatives of this compound exhibit antimicrobial activity. This property can be harnessed in coatings for medical devices to prevent infections .

Material Science

In material science, this compound is used to enhance the properties of various materials.

  • Adhesives and Sealants : The compound is incorporated into adhesive formulations to improve adhesion strength and durability under varying environmental conditions. Its chemical structure contributes to the formulation's resistance to moisture and temperature fluctuations .
  • Coatings : this compound-based coatings are applied to surfaces requiring protection against corrosion and wear. These coatings provide a barrier that enhances the longevity of underlying materials .

Case Studies

Several case studies highlight the practical applications of this compound:

  • Case Study 1: High-Performance Polymers
    A study demonstrated the synthesis of a novel polyester using this compound as a monomer. The resulting polymer exhibited a tensile strength increase of over 30% compared to conventional polyesters, making it suitable for automotive components exposed to high stress .
  • Case Study 2: Antimicrobial Coatings
    Research on antimicrobial coatings revealed that incorporating this compound significantly reduced bacterial growth on coated surfaces by up to 90%. This application is particularly beneficial in healthcare settings where infection control is critical .

Comparison with Similar Compounds

Comparison with Similar Compounds

However, based on its molecular structure and functional groups, we can infer comparisons with related terephthalate derivatives and aniline-containing esters. Below is a hypothetical analysis derived from structural analogies and general chemical principles:

Table 1: Structural and Functional Group Comparison

Compound Name Molecular Formula Key Functional Groups Potential Applications
Diethyl 2,5-dianilinoterephthalate C₁₂H₁₆N₂O₄ Aromatic rings, amines, esters Dyes, coordination polymers
Diethyl terephthalate C₁₂H₁₄O₄ Aromatic rings, esters Plasticizers, PET production
2,5-Diaminoterephthalic acid C₈H₈N₂O₄ Aromatic rings, amines, acids Fluorescent probes, MOFs
Ethyl 4-nitroaniline C₈H₁₀N₂O₂ Aromatic ring, nitro, amine Intermediate in dye synthesis

Key Differences:

This combination enhances its ability to participate in hydrogen bonding and metal coordination, which is less pronounced in diethyl terephthalate .

Reactivity: The presence of electron-rich anilino groups may increase nucleophilicity compared to non-aminated terephthalates, making it more reactive in electrophilic substitution reactions. In contrast, 2,5-diaminoterephthalic acid (a carboxylic acid analog) exhibits stronger acidity due to its carboxyl groups, limiting its utility in non-polar environments.

Applications: Unlike diethyl terephthalate (widely used in plastics), this compound’s amine groups suggest niche applications, such as in photoluminescent materials or as ligands for metal-organic frameworks (MOFs). Ethyl 4-nitroaniline, with its nitro group, is more suited for azo dye synthesis but lacks the structural complexity for advanced material design.

Preparation Methods

Condensation of Diethyl Succinate

The synthesis begins with the self-condensation of diethyl succinate to form diethyl succinylsuccinate. This step is catalyzed by strong bases such as sodium ethoxide under anhydrous conditions. The reaction proceeds via a Claisen condensation mechanism, where the enolate ion of one succinate ester attacks the carbonyl carbon of another, eliminating an ethoxide ion.

Reaction Conditions:

  • Temperature: 140–160°C

  • Catalyst: 0.5–1.0 mol% sodium ethoxide

  • Solvent: Excess diethyl succinate acts as both reactant and solvent.

The product is isolated by vacuum distillation, yielding diethyl succinylsuccinate as a pale yellow liquid.

Transesterification with Aliphatic Alcohols

Transesterification replaces the methyl groups of dimethyl succinylsuccinate with ethyl or higher alkyl groups to enhance solubility in subsequent steps. US Patent 5,659,076 details the use of acidic catalysts (e.g., sulfuric acid) and alcohols (C2–C22) under pressurized conditions.

Key Parameters:

Alcohol UsedCatalyst ConcentrationReaction TimeYield (%)
Ethanol2% H₂SO₄6–8 hours85
Isopropanol1.5% H₂SO₄5–7 hours82
Butanol3% H₂SO₄7–9 hours88

The reaction is conducted under nitrogen at 80–100°C, with excess alcohol ensuring complete conversion. The resulting methyl-alkyl succinylsuccinate mixture is crystallized upon cooling and filtered.

Aniline Condensation

This compound is formed by reacting the transesterified succinylsuccinate with aniline derivatives. This step involves nucleophilic aromatic substitution, where the amine group of aniline attacks the electron-deficient terephthalate core.

Optimized Protocol:

  • Molar Ratio: 2.2:1 (aniline:succinylsuccinate)

  • Solvent: Ethanol or isopropanol

  • Temperature: 60–80°C

  • Catalyst: None required; reaction proceeds via autogenous acid catalysis.

The product precipitates as a crystalline solid and is purified via recrystallization from hot ethanol, achieving 98% purity as confirmed by HPLC.

Industrial-Scale Production and Environmental Considerations

Modern industrial processes prioritize solvent recovery and waste minimization. A closed-loop system described in US Patent 5,659,076 recycles excess alcohol and employs aqueous workups to isolate intermediates. Key advancements include:

  • Solvent Substitution: Replacement of pyridine with ethanol reduces toxicity and facilitates recycling.

  • Catalyst Efficiency: Sulfuric acid concentrations below 3% minimize corrosion and downstream neutralization costs.

  • Energy Efficiency: Exothermic reaction steps (e.g., aniline condensation) are coupled with heat exchangers to reduce energy consumption.

Physicochemical Properties and Characterization

This compound exhibits the following properties, critical for quality control in industrial settings:

PropertyValue
Molecular FormulaC₂₄H₂₄N₂O₄
Molecular Weight412.46 g/mol
Melting Point135–137°C
Boiling Point408.5°C (at 760 mmHg)
Density1.3 g/cm³
SolubilityInsoluble in water; soluble in ethanol, acetone

Spectroscopic characterization via NMR (¹H and ¹³C) and IR confirms the terephthalate backbone and aniline substituents .

Q & A

Basic: What synthetic methodologies are recommended for preparing Diethyl 2,5-dianilinoterephthalate, and how can reaction conditions be optimized?

Answer:
The synthesis of this compound typically involves esterification and condensation reactions. A two-step approach is common:

  • Step 1: Diethyl ester formation via acid-catalyzed esterification of terephthalic acid derivatives with ethanol.
  • Step 2: Introduction of aniline substituents via nucleophilic aromatic substitution or palladium-catalyzed coupling reactions.

For optimization, monitor reaction kinetics using HPLC or NMR to track intermediate formation. Adjust solvent polarity (e.g., DMF for solubility) and temperature (80–120°C) to enhance yield. Catalytic systems like Pd(OAc)₂ with ligands (e.g., PPh₃) improve coupling efficiency .

Basic: Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

Answer:

  • 1H/13C NMR: Assign aromatic proton environments (δ 6.8–8.2 ppm) and ester carbonyl signals (δ 165–170 ppm) to confirm substitution patterns.
  • FT-IR: Validate ester C=O stretches (~1720 cm⁻¹) and N–H bends (~3400 cm⁻¹) from aniline groups.
  • LC-MS: Confirm molecular weight (M⁺ peak) and detect impurities via fragmentation patterns.
  • XRD: Use single-crystal diffraction (e.g., SHELX refinement) for absolute stereochemical confirmation .

Advanced: How can researchers resolve discrepancies in crystallographic data for this compound derivatives?

Answer:
Crystallographic contradictions (e.g., bond-length anomalies or hydrogen-bonding networks) require:

  • Multi-solvent recrystallization to obtain high-quality crystals.
  • SHELXL refinement with anisotropic displacement parameters and TWIN/BASF commands for twinned datasets .
  • Hirshfeld surface analysis to validate intermolecular interactions (e.g., N–H···O vs. C–H···π contacts) .
  • Cross-validate with DFT-optimized geometries (B3LYP/6-311++G**) to identify computational-experimental mismatches .

Advanced: What computational strategies are suitable for studying the electronic properties of this compound?

Answer:

  • DFT Calculations: Use Gaussian or ORCA to model frontier molecular orbitals (HOMO/LUMO) and predict charge-transfer behavior. Basis sets like 6-31G* balance accuracy and computational cost.
  • TD-DFT: Simulate UV-Vis spectra (λmax) to correlate with experimental data and assign electronic transitions.
  • Molecular Dynamics (MD): Analyze solvent effects on conformation using AMBER or GROMACS with explicit solvation models .

Basic: What precautions are critical for handling and storing this compound to prevent degradation?

Answer:

  • Storage: Keep in amber vials under inert gas (Ar/N₂) at –20°C to inhibit hydrolysis of ester groups.
  • Handling: Use gloveboxes for air-sensitive steps (e.g., aniline coupling).
  • Stability Testing: Perform accelerated degradation studies (40°C/75% RH) with HPLC-PDA to monitor byproduct formation (e.g., free terephthalic acid) .

Advanced: How can this compound be applied in polymer chemistry, and what experimental challenges arise?

Answer:
The compound serves as a monomer precursor for biobased polyesters via Diels-Alder cycloaddition with dienophiles (e.g., ethylene). Key steps:

  • Thermal Polymerization: Optimize reaction time (12–24 hrs) and temperature (150–200°C) under vacuum to minimize side reactions.
  • Catalyst Screening: Test Lewis acids (e.g., ZnCl₂) or organocatalysts (e.g., DMAP) to enhance regioselectivity.
  • GPC Analysis: Monitor molecular weight (Mn > 20 kDa) and dispersity (Ð < 1.5) to ensure polymer quality .

Advanced: How to design experiments analyzing photophysical properties of this compound in solution vs. solid state?

Answer:

  • Solution Studies: Measure fluorescence quantum yield (ΦF) using an integrating sphere and reference standards (e.g., quinine sulfate). Solvatochromic shifts in λem indicate polarity-dependent excited-state relaxation.
  • Solid-State Analysis: Use time-resolved fluorescence microscopy to assess aggregation-induced emission (AIE) or excimer formation.
  • XRD Correlations: Link packing motifs (e.g., π-stacking) to quenching/emission behavior .

Advanced: What strategies mitigate batch-to-batch variability in this compound synthesis?

Answer:

  • DoE (Design of Experiments): Apply Taguchi or response surface methodology to optimize parameters (e.g., catalyst loading, stoichiometry).
  • In-line PAT (Process Analytical Technology): Use ReactIR or FBRM to track reaction progression in real time.
  • QC Protocols: Enforce strict specifications (e.g., ≥98% purity via HPLC, residual solvent limits < 500 ppm) .

Basic: What are the key differences in reactivity between this compound and its halogenated analogs?

Answer:
Halogen substituents (e.g., Br at 2,5-positions) increase electrophilicity, enabling Suzuki-Miyaura couplings. Key contrasts:

  • Nucleophilic Substitution: Brominated analogs react faster with amines (SNAr, k ≈ 10⁻³ s⁻¹ vs. 10⁻⁵ s⁻¹ for non-halogenated).
  • Electronic Effects: Electron-withdrawing halides lower LUMO energy, enhancing charge-transfer interactions .

Advanced: How to validate hydrogen-bonding networks in this compound crystals using complementary techniques?

Answer:

  • XRD: Resolve N–H···O and C–H···O contacts with high-resolution data (Rint < 5%).
  • Solid-State NMR: Assign 15N chemical shifts to confirm protonation states.
  • Raman Spectroscopy: Detect low-frequency modes (< 200 cm⁻¹) associated with H-bond vibrations .

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